molecular formula C17H29ClN4O3 B12298358 8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B12298358
M. Wt: 372.9 g/mol
InChI Key: MTDXBYIDWJGOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps. One common method involves the reaction of a piperidine derivative with a suitable isobutyryl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spiro linkage. The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Buspirone Hydrochloride: Another spiro compound with anxiolytic properties.

    Spirotetramat: An insecticide with a spiro linkage.

Uniqueness

8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific structural features and potential applications. Unlike other spiro compounds, it offers a distinct combination of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H29ClN4O3

Molecular Weight

372.9 g/mol

IUPAC Name

8-(2-methylpropanoyl)-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

InChI

InChI=1S/C17H28N4O3.ClH/c1-12(2)14(22)20-9-5-17(6-10-20)15(23)21(16(24)19-17)11-13-3-7-18-8-4-13;/h12-13,18H,3-11H2,1-2H3,(H,19,24);1H

InChI Key

MTDXBYIDWJGOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3CCNCC3.Cl

Origin of Product

United States

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